molecular formula C10H10BrNO2 B13032987 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid

Cat. No.: B13032987
M. Wt: 256.10 g/mol
InChI Key: MNHSJGCZSDFWSR-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its ability to form coordination bonds with metal ions can contribute to its effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and potential for forming coordination complexes, making it valuable for various applications.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c1-10(9(13)14)3-2-6-4-7(11)5-12-8(6)10/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

MNHSJGCZSDFWSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1N=CC(=C2)Br)C(=O)O

Origin of Product

United States

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